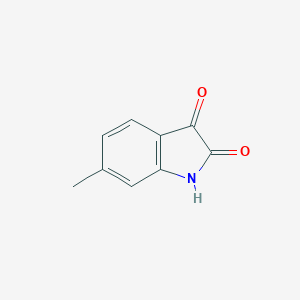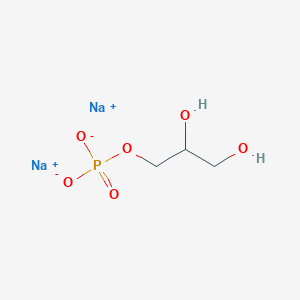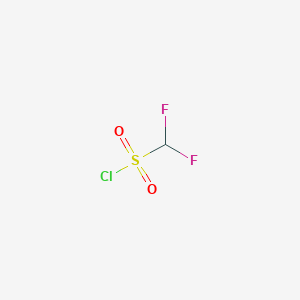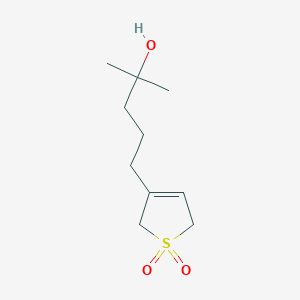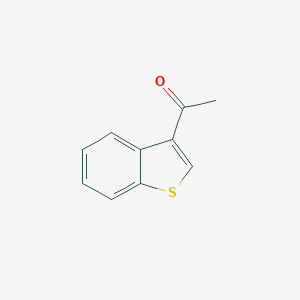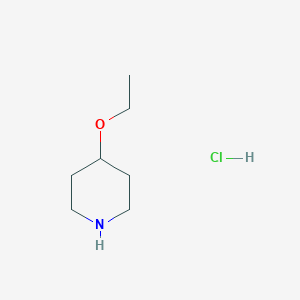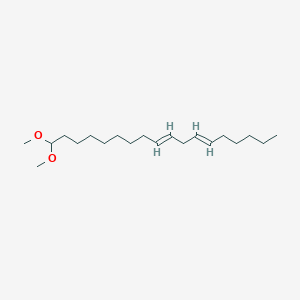
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene, also known as DMOD, is a natural product that has been isolated from various marine organisms. It is a polyunsaturated fatty acid with two conjugated double bonds and two methoxy groups. DMOD has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene is not fully understood. However, it is believed that (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene exerts its biological effects by modulating various signaling pathways. For example, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to activate the PPARγ signaling pathway, which is involved in the regulation of lipid metabolism and insulin sensitivity.
Effets Biochimiques Et Physiologiques
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess various biochemical and physiological effects. For example, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to increase the levels of adiponectin, which is a hormone involved in the regulation of glucose and lipid metabolism. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess various biological activities, which makes it a promising candidate for drug development. However, one limitation of using (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in humans.
Méthodes De Synthèse
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene can be synthesized from linoleic acid, which is a common dietary fatty acid. The synthesis involves several steps, including hydrogenation, isomerization, and methylation. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Propriétés
Numéro CAS |
1599-51-5 |
|---|---|
Nom du produit |
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene |
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene |
InChI |
InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b9-8+,12-11+ |
Clé InChI |
AEIAXQVKYHJVFA-MVKOLZDDSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(OC)OC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(OC)OC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(OC)OC |
Synonymes |
9,12-Octadecadienal dimethyl acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



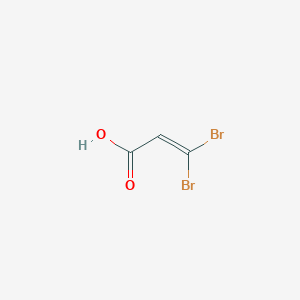
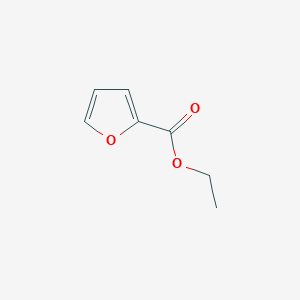
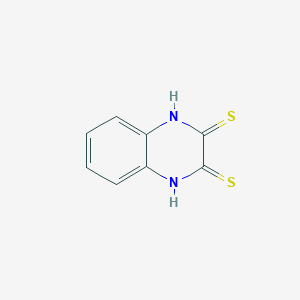
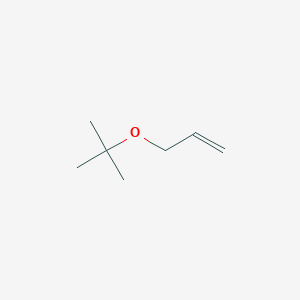
![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)

